4-(furan-2-ylmethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide
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Overview
Description
4-(furan-2-ylmethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a furan ring, a phenyl group, and a hexahydrothieno[3,4-b]pyrazin-2(1H)-one core with a 6,6-dioxide functional group. Its distinct chemical structure makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-ylmethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide typically involves multi-step organic reactions. The process often starts with the preparation of the hexahydrothieno[3,4-b]pyrazin-2(1H)-one core, followed by the introduction of the furan-2-ylmethyl and phenyl groups. The final step involves the oxidation to form the 6,6-dioxide functional group. Common reagents used in these reactions include various organic solvents, catalysts, and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or the use of automated synthesizers. These methods help in achieving higher yields and purity while reducing the reaction time and cost.
Chemical Reactions Analysis
Types of Reactions
4-(furan-2-ylmethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the furan or phenyl rings.
Scientific Research Applications
4-(furan-2-ylmethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(furan-2-ylmethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(furan-2-ylmethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide include:
- 3-fluoro-7-hydroxy-chroman-2,4-dione
- Tirzepatide
- Various heterocyclic compounds with similar core structures
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-6,6-dioxo-4-phenyl-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17-10-18(9-14-7-4-8-23-14)15-11-24(21,22)12-16(15)19(17)13-5-2-1-3-6-13/h1-8,15-16H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZRKQQYUXLFQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=O)CN2CC3=CC=CO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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